molecular formula C7H10O2S B6601003 methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate CAS No. 71624-93-6

methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate

Cat. No.: B6601003
CAS No.: 71624-93-6
M. Wt: 158.22 g/mol
InChI Key: GYRJCTJHBDUQHB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate, can be achieved through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the ester functional group at the 2-position can lead to distinct chemical and biological properties compared to other thiophene derivatives .

Properties

IUPAC Name

methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-5-3-6(10-4-5)7(8)9-2/h3,6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRJCTJHBDUQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(SC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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